Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

4-Methoxy-1H-indole-3-carbaldehyde structure
90734-97-7 structure
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7
C10H9NO2
175.183962583542
MFCD00152191
61441
146229

4-Methoxy-1H-indole-3-carbaldehyde Properties

Names and Identifiers

    • 3-Formyl-4-methoxyindole
    • 4-methoxy-1H-indole-3-carbaldehyde
    • 4-Methoxy-3-indolecarboxaldehyde
    • 4-Methoxyindole-3-carboxaldehyde
    • 4-Methoxy-1H-indole-3-carboxaldehyde
    • 4-Methoxyindole-3-aldehyde
    • 1H-Indole-3-carboxaldehyde, 4-methoxy-
    • 4-METHOXYINDOLE-3-CARBALDEHYDE
    • Q63393178
    • PubChem7687
    • 3-Formyl-4-methoxy-1H-indole
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • CL3466
    • STK360767
    • WT81906
    • VI30438
    • AB04048
    • 4-METHOXY-3-INDOLECARBOXAL
    • 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
    • 90734-97-7
    • 4-methoxyindole-3-carboxaldehyde, AldrichCPR
    • EN300-96751
    • AC-23274
    • CS-0141833
    • M-3488
    • CHEBI:181462
    • AS-45961
    • MFCD00152191
    • Z3225948898
    • AKOS005258813
    • SY056970
    • DTXSID50238250
    • SCHEMBL1337138
    • +Expand
    • MFCD00152191
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
    • O=CC1C2C(=CC=CC=2OC)NC=1

Computed Properties

  • 175.06300
  • 1
  • 2
  • 2
  • 175.063329
  • 13
  • 195
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 42.1

Experimental Properties

  • 1.98900
  • 42.09000
  • 1.679
  • 375.2 ℃ at 760 mmHg
  • 180.7 °C
  • Solid
  • 1.273

4-Methoxy-1H-indole-3-carbaldehyde Security Information

4-Methoxy-1H-indole-3-carbaldehyde Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methoxy-1H-indole-3-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00378Q-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7
1g
$54.00 2024-04-20
A2B Chem LLC
AB48554-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 97%
1g
$35.00 2024-05-20
Aaron
AR0037H2-100mg
4-Methoxyindole-3-carboxaldehyde
90734-97-7 98%
100mg
$13.00 2024-07-18
abcr
AB308375-1 g
4-Methoxy-1H-indole-3-carbaldehyde; 95%
90734-97-7
1g
€81.50 2022-08-31
Alichem
A199000301-10g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 98%
10g
$461.30 2023-08-31
Apollo Scientific
OR912398-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
£110.00 2024-05-25
AstaTech
CL3466-1/G
4-METHOXY-1H-INDOLE-3-CARBALDEHYDE
90734-97-7 95%
1g
$127 2023-09-15
Chemenu
CM103273-1g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
1g
$117 2024-07-20
Enamine
EN300-96751-0.05g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D541575-25g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 97%
25g
$900 2022-06-07

4-Methoxy-1H-indole-3-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; basified
Reference
Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior
Butini, Stefania; Gemma, Sandra; Campiani, Giuseppe; Franceschini, Silvia; Trotta, Francesco; et al, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  overnight, 40 °C
Reference
Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups
MacCoss, Rachel N.; Henry, Dara J.; Brain, Christopher T.; Ley, Steven V., Synlett, 2004, (4), 675-678

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo
Yan, Jun; Chen, Jie; Zhang, Shun; Hu, Jinhui; Huang, Ling; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water ,  Phosphorus oxychloride
Reference
Studies towards the total synthesis of (-)mitragynine using solid-supported reagents
Henry, D. J., 2003, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  8 h, rt
Reference
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → reflux
Reference
Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres
Coowar, Djalil; Bouissac, Julien; Hanbali, Mazen; Paschaki, Marie; Mohier, Eliane; et al, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives
Amat, Mercedes; Seffar, Fatima; Llor, Nuria; Bosch, Joan, Synthesis, 2001, (2), 267-275

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cuprous iodide
Reference
The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles
Somei, Masanori; Yamada, Fumio; Kunimoto, Masako; Kaneko, Chikara, Heterocycles, 1984, 22(4), 797-801

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon
Pindur, Ulf; Witzel, Helmut, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ;  1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction
Kerschgens, Isabel P.; Claveau, Elise; Wanner, Martin J.; Ingemann, Steen; van Maarseveen, Jan H.; et al, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,2-Diiodoethane ,  Water ;  2 h, 80 °C
Reference
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide
Zhu, Yu-Rong; Lin, Jin-Hong; Xiao, Ji-Chang, Synlett, 2022, 33(3), 259-263

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ;  4.0 h, 60 - 70 °C
Reference
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 5 min, reflux
Reference
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease
Das, Banibrata; Vedachalam, Seenuvasan; Luo, Dan; Antonio, Tamara; Reith, Maarten E. A.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ;  3 h, 30 °C
1.2 Reagents: Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  1 h, rt
1.3 3 h, 100 - 110 °C
Reference
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Reference
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues
Chen, Chou-Hsiung; Genapathy, Sivaneswary; Fischer, Peter M.; Chan, Weng C., Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

4-Methoxy-1H-indole-3-carbaldehyde Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90734-97-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90734-97-7)
A LA DING
anhua.mao@aladdin-e.com
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Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
A10813
99%
5g
292.0
atkchemica
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
CL5333
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